molecular formula C8H9ClN2O B170603 N-(2-amino-4-chlorophenyl)acetamide CAS No. 51223-59-7

N-(2-amino-4-chlorophenyl)acetamide

Cat. No.: B170603
CAS No.: 51223-59-7
M. Wt: 184.62 g/mol
InChI Key: FOIBPMNXVLDNPX-UHFFFAOYSA-N
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Description

N-(2-amino-4-chlorophenyl)acetamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetanilide, where the acetanilide core is substituted with an amino group at the 2-position and a chlorine atom at the 4-position of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

N-(2-amino-4-chlorophenyl)acetamide primarily targets the respiratory system

Mode of Action

It’s known that the compound interacts with its targets in the respiratory system

Biochemical Pathways

It’s known that the compound has an impact on the respiratory system , but the downstream effects on specific biochemical pathways require further investigation.

Result of Action

It’s known that the compound has an impact on the respiratory system , but the specific molecular and cellular effects require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-amino-4-chlorophenyl)acetamide can be synthesized through several methods. One common approach involves the acylation of 2-amino-4-chloroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

N-(2-amino-4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Lacks the amino group at the 2-position.

    N-(2-amino-4-bromophenyl)acetamide: Contains a bromine atom instead of chlorine.

    N-(2-amino-4-methylphenyl)acetamide: Substitutes the chlorine atom with a methyl group.

Uniqueness

N-(2-amino-4-chlorophenyl)acetamide is unique due to the presence of both amino and chloro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-amino-4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBPMNXVLDNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481986
Record name N-(2-amino-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51223-59-7
Record name N-(2-amino-4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Amino-4-chlorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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